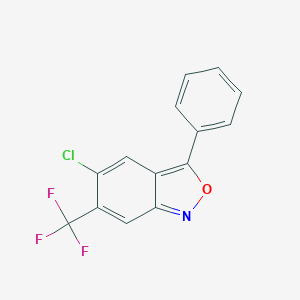
5-Chloro-3-phenyl-6-(trifluoromethyl)-2,1-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-phenyl-6-(trifluoromethyl)-2,1-benzoxazole is an organic compound belonging to the benzisoxazole family. Benzisoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a phenyl group, a chloro substituent, and a trifluoromethyl group, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-phenyl-6-(trifluoromethyl)-2,1-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the phenyl or benzisoxazole ring.
Reduction: Reduction reactions may target the chloro or trifluoromethyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro substituent.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium hydride (NaH) or Grignard reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-3-phenyl-6-(trifluoromethyl)-2,1-benzoxazole depends on its specific biological target. It may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the chloro substituent may influence its reactivity.
Comparison with Similar Compounds
Similar Compounds
2,1-Benzisoxazole: The parent compound without the phenyl, chloro, or trifluoromethyl groups.
3-Phenyl-2,1-benzisoxazole: Lacks the chloro and trifluoromethyl groups.
5-Chloro-2,1-benzisoxazole: Lacks the phenyl and trifluoromethyl groups.
6-(Trifluoromethyl)-2,1-benzisoxazole: Lacks the phenyl and chloro groups.
Uniqueness
5-Chloro-3-phenyl-6-(trifluoromethyl)-2,1-benzoxazole is unique due to the combination of its substituents, which can significantly influence its chemical and biological properties. The trifluoromethyl group, in particular, is known for enhancing metabolic stability and binding affinity, making this compound a valuable candidate for drug development.
Properties
Molecular Formula |
C14H7ClF3NO |
|---|---|
Molecular Weight |
297.66 g/mol |
IUPAC Name |
5-chloro-3-phenyl-6-(trifluoromethyl)-2,1-benzoxazole |
InChI |
InChI=1S/C14H7ClF3NO/c15-11-6-9-12(7-10(11)14(16,17)18)19-20-13(9)8-4-2-1-3-5-8/h1-7H |
InChI Key |
KHHBKIZGQPRRPW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=C(C(=CC3=NO2)C(F)(F)F)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C(=CC3=NO2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307014.png)
![(2-{(Z)-[1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B307016.png)
![3-({5-[5-Bromo-2-(carboxymethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B307017.png)
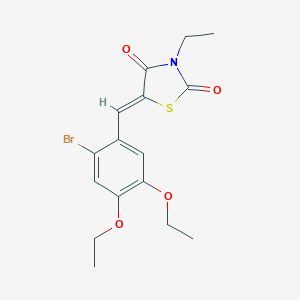
![3-{[5-(2,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B307019.png)
![(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B307020.png)
![(5Z)-3-(4-methoxyphenyl)-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B307022.png)

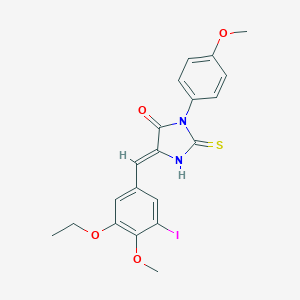
![5-[4-(Diethylamino)-2-methoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307028.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B307031.png)
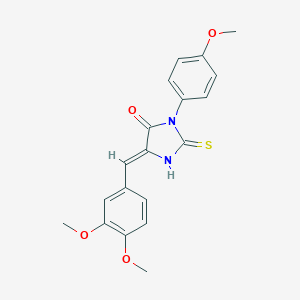
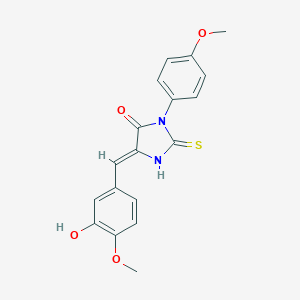
![(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B307034.png)
